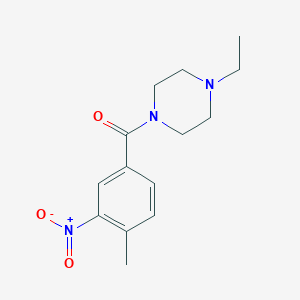
(4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.31896 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a benzoyl group that contains nitro and methyl substituents. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE involves several steps. One common synthetic route includes the reaction of 1-ethylpiperazine with 3-nitro-4-methylbenzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
(4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
(4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE can be compared with other similar compounds, such as:
1-Ethyl-4-{3-nitrobenzoyl}piperazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-Ethyl-4-{4-methylbenzoyl}piperazine:
1-Ethyl-4-{3-nitro-4-methylphenyl}piperazine: Similar structure but different substitution pattern, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H19N3O3 |
|---|---|
Molekulargewicht |
277.32g/mol |
IUPAC-Name |
(4-ethylpiperazin-1-yl)-(4-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-6-8-16(9-7-15)14(18)12-5-4-11(2)13(10-12)17(19)20/h4-5,10H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
IOQDNKIITJTZAZ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













